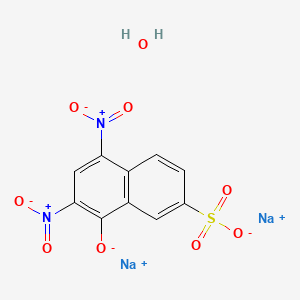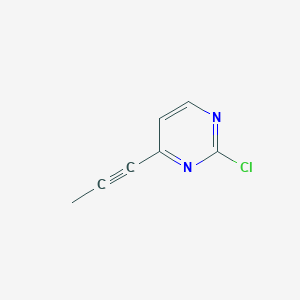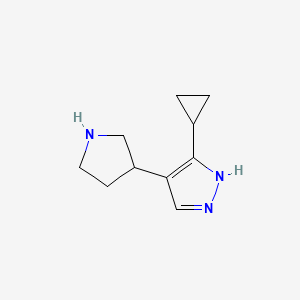![molecular formula C51H30O9 B12958134 5-[2-[4-[3,5-bis[4-[2-(3-carboxy-4-hydroxyphenyl)ethynyl]phenyl]phenyl]phenyl]ethynyl]-2-hydroxybenzoic acid](/img/structure/B12958134.png)
5-[2-[4-[3,5-bis[4-[2-(3-carboxy-4-hydroxyphenyl)ethynyl]phenyl]phenyl]phenyl]ethynyl]-2-hydroxybenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[2-[4-[3,5-bis[4-[2-(3-carboxy-4-hydroxyphenyl)ethynyl]phenyl]phenyl]phenyl]ethynyl]-2-hydroxybenzoic acid is a complex organic compound characterized by multiple aromatic rings and functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-[4-[3,5-bis[4-[2-(3-carboxy-4-hydroxyphenyl)ethynyl]phenyl]phenyl]phenyl]ethynyl]-2-hydroxybenzoic acid typically involves multiple steps, including:
Formation of Ethynyl Intermediates: The initial step involves the synthesis of ethynyl intermediates through Sonogashira coupling reactions. This reaction requires palladium catalysts and copper(I) iodide as co-catalysts, with triethylamine as the base.
Aromatic Substitution: The ethynyl intermediates are then subjected to aromatic substitution reactions to introduce the hydroxy and carboxy groups. This step often involves the use of strong bases like sodium hydride or potassium tert-butoxide.
Final Coupling: The final step involves coupling the substituted aromatic intermediates to form the target compound. This step may require additional palladium-catalyzed coupling reactions under inert conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Purification Techniques: Employing advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, forming quinones.
Reduction: Reduction reactions can target the carboxy groups, converting them to alcohols.
Substitution: Aromatic substitution reactions can occur, especially at positions ortho or para to the hydroxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced aromatic compounds.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
Chemistry
Catalysis: The compound can serve as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.
Materials Science: Its unique structure makes it a candidate for developing novel organic materials with specific electronic properties.
Biology and Medicine
Drug Development:
Biological Probes: Used as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry
Polymer Science: Utilized in the synthesis of advanced polymers with specific mechanical and thermal properties.
作用机制
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. Its multiple aromatic rings and functional groups allow it to engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of target proteins or alter the properties of materials in which the compound is incorporated.
相似化合物的比较
Similar Compounds
5-[2-[4-[3,5-bis[4-[2-(3-carboxy-4-hydroxyphenyl)ethynyl]phenyl]phenyl]phenyl]ethynyl]-2-hydroxybenzoic acid: Similar in structure but with variations in functional groups or substitution patterns.
3,5-bis(4-carboxyphenyl)phenyl]benzoic acid: Another compound with multiple aromatic rings and carboxy groups.
Uniqueness
Structural Complexity: The compound’s unique combination of multiple aromatic rings and functional groups sets it apart from simpler analogs.
属性
分子式 |
C51H30O9 |
|---|---|
分子量 |
786.8 g/mol |
IUPAC 名称 |
5-[2-[4-[3,5-bis[4-[2-(3-carboxy-4-hydroxyphenyl)ethynyl]phenyl]phenyl]phenyl]ethynyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C51H30O9/c52-46-22-13-34(25-43(46)49(55)56)4-1-31-7-16-37(17-8-31)40-28-41(38-18-9-32(10-19-38)2-5-35-14-23-47(53)44(26-35)50(57)58)30-42(29-40)39-20-11-33(12-21-39)3-6-36-15-24-48(54)45(27-36)51(59)60/h7-30,52-54H,(H,55,56)(H,57,58)(H,59,60) |
InChI 键 |
NSQPIVLRGLFXQZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C#CC2=CC(=C(C=C2)O)C(=O)O)C3=CC(=CC(=C3)C4=CC=C(C=C4)C#CC5=CC(=C(C=C5)O)C(=O)O)C6=CC=C(C=C6)C#CC7=CC(=C(C=C7)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


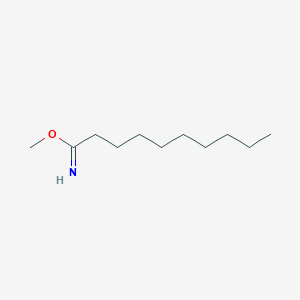
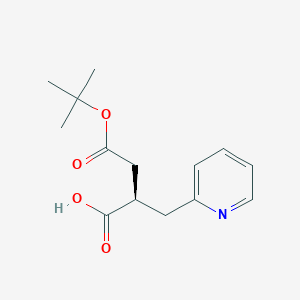
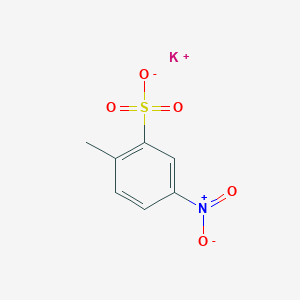

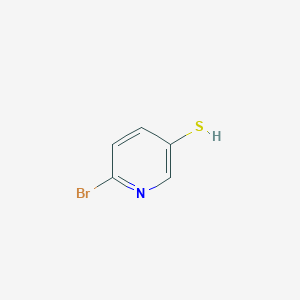
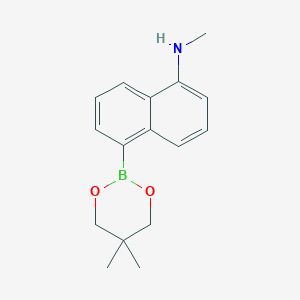

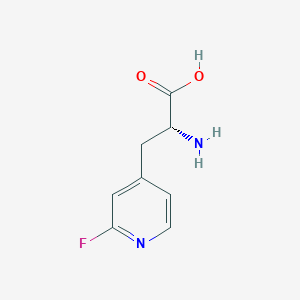

![6-(1H-imidazo[4,5-b]pyridin-1-yl)-N-(5-(2-(piperidin-1-yl)ethoxy)pyridin-2-yl)pyrimidin-4-amine](/img/structure/B12958106.png)

